(5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinediones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazolidinediones.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Other compounds in this class include pioglitazone and rosiglitazone, which are used as anti-diabetic agents.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as methoxyphenylacetic acid and methoxyphenylpiperazine, have been studied for their biological activities.
Uniqueness
(5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thiazolidine ring and a methoxyphenyl group sets it apart from other thiazolidinediones and methoxyphenyl derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(16)15-14(17)20-12/h3-5,7-8H,1,6H2,2H3,(H,15,16,17)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSDXPMZRSRTF-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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